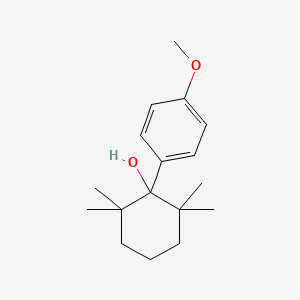
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol typically involves the reaction of 4-methoxyphenyl derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation followed by reduction reactions . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into alcohols or hydrocarbons using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4, NaBH4), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment modalities.
Industry: It is utilized in the production of specialty chemicals, fragrances, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different pharmacological properties.
Methedrone: Another compound with a methoxyphenyl group, known for its stimulant effects.
Mebeverine: A drug with a methoxyphenyl group used to treat irritable bowel syndrome.
Uniqueness
1-(4-Methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol is unique due to its specific structural features, including the cyclohexane ring and multiple methyl groups.
Propiedades
Número CAS |
50484-86-1 |
|---|---|
Fórmula molecular |
C17H26O2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2,2,6,6-tetramethylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O2/c1-15(2)11-6-12-16(3,4)17(15,18)13-7-9-14(19-5)10-8-13/h7-10,18H,6,11-12H2,1-5H3 |
Clave InChI |
GMDJOCGXKQTTDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1(C2=CC=C(C=C2)OC)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


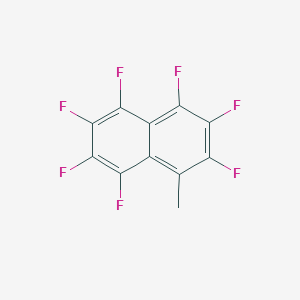
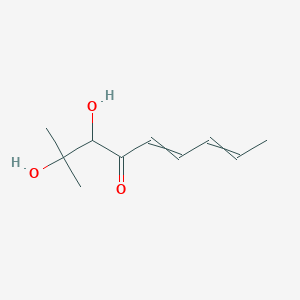

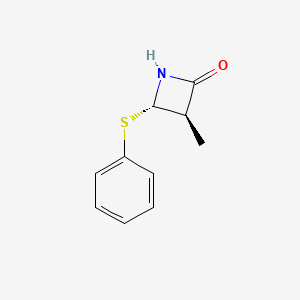
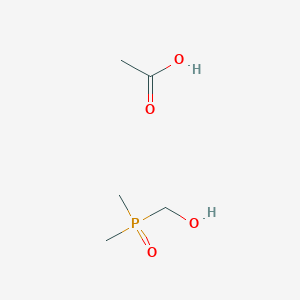

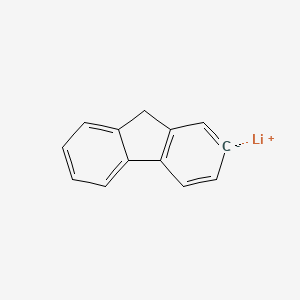
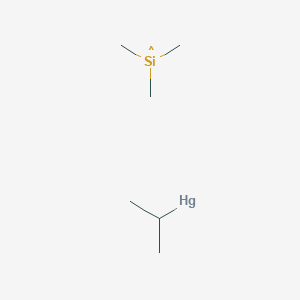




![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)
![6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B14649447.png)
